molecular formula C20H22FN3O7 B2723143 N-(2-fluorophenyl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide oxalate CAS No. 2034586-10-0

N-(2-fluorophenyl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide oxalate

Cat. No. B2723143
CAS RN: 2034586-10-0
M. Wt: 435.408
InChI Key: BJIRWPXLSABOQP-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C20H22FN3O7 and its molecular weight is 435.408. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorophenyl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Use and Design

Piperazine derivatives, including compounds like N-(2-fluorophenyl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide oxalate, have been identified for their significant therapeutic uses across a wide range of applications. The versatility of the piperazine nucleus allows for modifications leading to drugs with varied medicinal potentials. These compounds have been found to have antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective, anti-inflammatory, and imaging agent properties. The ability to modify the substituents on the piperazine ring can significantly impact the pharmacokinetic and pharmacodynamic factors of the resultant molecules, suggesting a broad potential for the scaffold in drug discovery and design for various diseases (A. Rathi, R. Syed, Han-Seung Shin, & Rahul V. Patel, 2016).

properties

IUPAC Name

N-(2-fluorophenyl)-2-[4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3.C2H2O4/c19-14-4-1-2-5-15(14)20-18(24)13-22-9-7-21(8-10-22)12-16(23)17-6-3-11-25-17;3-1(4)2(5)6/h1-6,11H,7-10,12-13H2,(H,20,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIRWPXLSABOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=CC=CO2)CC(=O)NC3=CC=CC=C3F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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